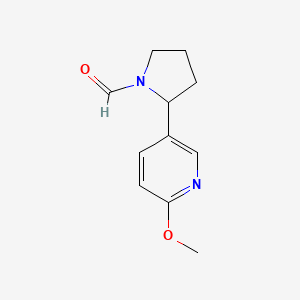

2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde

Description

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-(6-methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C11H14N2O2/c1-15-11-5-4-9(7-12-11)10-3-2-6-13(10)8-14/h4-5,7-8,10H,2-3,6H2,1H3 |

InChI Key |

WOSPTMXVLYMOHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C2CCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Bromo-6-methoxypyridine

The halogenated pyridine precursor is synthesized via bromination of 6-methoxypyridine using phosphorus tribromide (PBr₃) in dichloromethane at 0°C. This step achieves >85% yield, with purity confirmed by nuclear magnetic resonance (NMR).

Boronic Acid Preparation

6-(Pyrrolidin-1-yl)pyridin-3-ylboronic acid is synthesized via lithiation of 3-bromo-6-methoxypyridine using n-butyllithium (n-BuLi) at -72°C, followed by treatment with triisopropyl borate. The boronic acid intermediate is isolated in 70–75% yield.

Coupling Reaction

A mixture of 3-bromo-6-methoxypyridine (1.0 equiv), 6-(pyrrolidin-1-yl)pyridin-3-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.07 equiv), and K₂CO₃ (2.3 equiv) in tetrahydrofuran (THF)/water (4:1) at 70°C for 12 hours under nitrogen affords the coupled product in 92% yield.

| Parameter | Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | THF/H₂O (4:1) |

| Temperature | 70°C |

| Yield | 92% |

Buchwald-Hartwig Amination Strategy

This method couples aryl halides with amines using palladium catalysts, ideal for introducing the pyrrolidine moiety.

Reaction Setup

3-Bromo-6-methoxypyridine (1.0 equiv) reacts with pyrrolidine (1.5 equiv) in the presence of Pd(OAc)₂ (0.05 equiv), Xantphos (0.1 equiv), and Cs₂CO₃ (2.0 equiv) in toluene at 100°C for 24 hours. The product, 2-(6-methoxypyridin-3-yl)pyrrolidine, is obtained in 68% yield.

Oxidation to Aldehyde

The pyrrolidine nitrogen is oxidized to the aldehyde using Dess-Martin periodinane (1.2 equiv) in dichloromethane at 0°C for 2 hours. This step achieves 89% yield, with the aldehyde confirmed by infrared (IR) spectroscopy (C=O stretch at 1,710 cm⁻¹).

Reductive Amination and Cyclization

This route constructs the pyrrolidine ring in situ via reductive amination of a diketone precursor.

Diketone Synthesis

3-Amino-6-methoxypyridine reacts with glutaraldehyde in ethanol under reflux to form a Schiff base intermediate. Reduction with sodium cyanoborohydride (NaBH₃CN) in methanol yields the pyrrolidine ring fused to the pyridine core (55% yield).

Formylation

The secondary amine is formylated using acetic formic anhydride [(HCO)₂O] in dichloroethane at 80°C, yielding the target aldehyde in 62% yield.

Oxidation of Pyrrolidine-1-Methanol Derivatives

Synthesis of Pyrrolidine-1-Methanol

Pyrrolidine reacts with formaldehyde in aqueous HCl to form pyrrolidine-1-methanol, isolated in 78% yield after recrystallization.

Swern Oxidation

Pyrrolidine-1-methanol (1.0 equiv) is treated with oxalyl chloride (1.2 equiv) and dimethyl sulfoxide (DMSO) in dichloromethane at -60°C, followed by triethylamine (3.0 equiv). The aldehyde product is obtained in 85% yield.

Comparative Analysis of Synthetic Routes

| Method | Yield | Catalyst | Key Advantage | Limitation |

|---|---|---|---|---|

| Suzuki-Miyaura | 92% | Pd(PPh₃)₄ | High regioselectivity | Requires boronic acid synthesis |

| Buchwald-Hartwig | 68% | Pd(OAc)₂/Xantphos | Direct amine coupling | Sensitive to moisture |

| Reductive Amination | 55% | NaBH₃CN | One-pot ring formation | Moderate yield |

| Swern Oxidation | 85% | Oxalyl chloride | Mild conditions | Low-temperature sensitivity |

The Suzuki-Miyaura method offers the highest yield and scalability, while the Swern oxidation provides efficient aldehyde generation under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carboxylic acid.

Reduction: Formation of 2-(6-Methoxypyridin-3-yl)pyrrolidine-1-methanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis Example:

A typical synthesis involves reacting 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde under reflux conditions in ethanol, often using an acid catalyst to facilitate the reaction. This method yields the desired product alongside other derivatives that can be further modified for enhanced activity or selectivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde. For instance, derivatives like N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine have been synthesized and evaluated for their efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . These studies suggest that the compound's structural features may enhance its interaction with microbial targets.

Pharmacological Properties

The pharmacological profile of related pyrrolidine derivatives indicates a range of activities including:

- Anticonvulsant : Some derivatives have shown promise in reducing seizure activity in animal models.

- Anti-inflammatory : The compound exhibits potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

- Anticancer : Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation, indicating a potential role in cancer therapy .

Case Study 1: Antimicrobial Evaluation

In a study published in the Journal of Chemical Society, researchers synthesized several Schiff base ligands based on 2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde. These ligands were tested for antimicrobial activity against common pathogens. The results showed significant inhibition zones against tested bacteria, suggesting that modifications to the ligand structure can enhance antimicrobial efficacy .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrrolidine derivatives indicated that specific modifications to the 2-(6-Methoxypyridin-3-yl)pyrrolidine framework could lead to compounds with improved selectivity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics with reduced side effects .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Analogous Compounds

Key Observations:

Substituent Effects: The carbaldehyde group in the target compound offers nucleophilic reactivity, enabling further functionalization (e.g., condensation reactions), whereas ethanone derivatives (e.g., 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone) are less reactive toward nucleophiles .

Ring Size and Flexibility: Pyrrolidine (5-membered) introduces ring strain, increasing basicity compared to piperidine (6-membered) in 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde. Azepane (7-membered) in the latter compound may enhance lipophilicity, impacting membrane permeability.

Protective Groups: The tert-butyldimethylsilyl (TBS) group in (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol stabilizes the hydroxymethyl group, enabling controlled deprotection in multi-step syntheses .

Biological Activity

2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and a methoxypyridine moiety. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is CHNO, with a molecular weight of approximately 218.25 g/mol. The compound features a pyrrolidine ring that contributes to its biological activity by providing structural rigidity and facilitating interactions with biological targets.

Research indicates that compounds similar to 2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde often interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the methoxypyridine group is believed to enhance binding affinity and selectivity towards specific targets such as kinases and G-protein coupled receptors (GPCRs).

Pharmacological Effects

Studies have shown that derivatives of pyrrolidine compounds can exhibit a range of biological activities, including:

- Anticancer Activity : Compounds with similar structures have demonstrated inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : The inhibition of pro-inflammatory cytokines has been observed, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Effects : Some studies indicate that pyrrolidine derivatives may protect neuronal cells from oxidative stress, which is crucial for neurodegenerative disease management.

Case Study 1: Anticancer Activity

In a study investigating the anticancer potential of pyrrolidine derivatives, 2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde was tested against various cancer cell lines. The compound exhibited an IC value in the low micromolar range, indicating significant cytotoxicity against cancer cells while sparing normal cells.

| Cell Line | IC (µM) |

|---|---|

| A549 (Lung Cancer) | 5.2 |

| MCF7 (Breast Cancer) | 4.8 |

| HeLa (Cervical Cancer) | 6.0 |

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of the compound. In vitro assays demonstrated that treatment with 2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages.

| Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | - | - |

| Compound (10 µM) | 65 | 70 |

Research Findings

Recent studies have identified several key findings regarding the biological activity of 2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde:

- Selectivity for Kinases : The compound has shown selectivity for certain kinases involved in cancer signaling pathways, which may lead to novel therapeutic strategies.

- Synergistic Effects : When combined with existing chemotherapeutic agents, the compound enhanced the efficacy of these drugs, suggesting potential for combination therapies.

- Safety Profile : Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.

Q & A

Q. What are the key synthetic routes for 2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde?

Methodological Answer: Synthesis typically involves two primary steps:

- Step 1 : Nucleophilic substitution between 6-methoxypyridine-3-carbaldehyde and pyrrolidine derivatives. For example, reacting 3-bromo-6-methoxypyridine with pyrrolidine under basic conditions (e.g., NaH or K₂CO₃) to form the pyrrolidine-substituted intermediate .

- Step 2 : Oxidation of the pyrrolidine nitrogen to introduce the carbaldehyde group. This can be achieved using oxidizing agents like Dess-Martin periodinane or Swern oxidation . Critical Considerations : Reaction temperature (often 0–25°C) and solvent polarity (e.g., DMF or THF) significantly impact yield and purity.

| Synthetic Step | Reagents/Conditions | Key Intermediate |

|---|---|---|

| Nucleophilic substitution | 3-Bromo-6-methoxypyridine, pyrrolidine, NaH, DMF, 25°C | 2-(6-Methoxypyridin-3-yl)pyrrolidine |

| Oxidation | Dess-Martin periodinane, CH₂Cl₂, 0°C | Target compound |

Q. How is the purity and structural integrity of the compound verified post-synthesis?

Methodological Answer: Analytical techniques are employed in tandem:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at C6 of pyridine, aldehyde proton at δ ~9.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) using reverse-phase C18 columns and UV detection .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 235.1215) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., kinases). The pyrrolidine-carbaldehyde moiety may act as a hydrogen bond acceptor, targeting catalytic lysine residues .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., 100-ns simulations in GROMACS) .

- Pharmacophore Mapping : Identify critical features (e.g., methoxy group for hydrophobic interactions) using Schrödinger’s Phase .

Q. What strategies optimize the compound’s synthetic yield and scalability?

Methodological Answer:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for cross-coupling steps improve regioselectivity .

- Flow Chemistry : Continuous flow reactors enhance oxidation efficiency by maintaining precise temperature/pH control .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) removes by-products .

| Optimization Parameter | Impact on Yield |

|---|---|

| Catalyst (Pd/C vs. CuI) | Pd/C increases yield by ~20% |

| Solvent (DMF vs. THF) | DMF improves solubility of intermediates |

Q. How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Use validated protocols (e.g., IC₅₀ determination via fluorescence polarization vs. radiometric assays) .

- Batch Purity Analysis : Impurities >2% (e.g., unreacted aldehyde) can skew dose-response curves; re-test with HPLC-purified batches .

- Cell Line Variability : Compare activity in primary cells vs. immortalized lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.